Bienvenue dans la boutique en ligne BenchChem!

8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid

Salt selection Purity analysis Building-block procurement

8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid (CAS 2377031-72-4) is the trifluoroacetate salt of a spirocyclic γ‑lactam building block bearing a primary amine at the 8‑position of the 2‑azaspiro[4.5]decane core. The salt is supplied as a powder with ≥95 % purity and is typically specified at 97–98 % by specialist fine‑chemical vendors.

Molecular Formula C11H17F3N2O3
Molecular Weight 282.263
CAS No. 2377031-72-4
Cat. No. B2632817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid
CAS2377031-72-4
Molecular FormulaC11H17F3N2O3
Molecular Weight282.263
Structural Identifiers
SMILESC1CC2(CCC1N)CC(=O)NC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-8(12)11-6-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)
InChIKeyDVUMICZJXXTDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid – Verified Chemical Properties and Procurement Specifications


8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid (CAS 2377031-72-4) is the trifluoroacetate salt of a spirocyclic γ‑lactam building block bearing a primary amine at the 8‑position of the 2‑azaspiro[4.5]decane core. The salt is supplied as a powder with ≥95 % purity and is typically specified at 97–98 % by specialist fine‑chemical vendors . It is offered for research and further manufacturing use only .

8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid – Critical Salt‑Form and Scaffold Distinctions That Prevent Simple Analog Replacement


The 2‑azaspiro[4.5]decan‑3‑one family includes the unsubstituted lactam (gabapentin‑lactam) [1] and the 8‑amino free base , yet neither can directly replace the trifluoroacetate salt in workflows requiring a pre‑weighed, crystalline amine that dissolves readily in polar organic solvents. The TFA counterion provides a defined, non‑hygroscopic powder with superior handling characteristics relative to the hydrochloride salt, which is often more hygroscopic and may suffer from variable water content [2]. Moreover, the 8‑amino substitution is essential for downstream derivatization to 1,3‑diaza‑spiro[4.5]decane‑2‑one pharmacophores that are under active patent prosecution [3].

8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid – Head‑to‑Head Quantitative Differentiation Data


Purity Advantage of the TFA Salt Over the Hydrochloride Salt

The TFA salt of 8‑amino‑2‑azaspiro[4.5]decan‑3‑one is commercially available at purities of 97 % to 98 % , whereas the most common hydrochloride salt is listed at 95 % . The higher nominal purity of the TFA salt reduces the burden of additional purification before use in sensitive coupling reactions.

Salt selection Purity analysis Building-block procurement

Storage and Handling Stability: Room‑Temperature Powder vs. Cold‑Stored Salt

The TFA salt is supplied as a powder and can be stored at room temperature , while the hydrochloride analog is often stored at 2–8 °C to minimise hygroscopic degradation . Room‑temperature storage reduces energy costs and simplifies inventory management for large‑scale building‑block libraries.

Storage stability Powder handling Long-term storage

Patent‑Backed Scaffold Relevance: 8‑Amino‑2‑oxo‑1,3‑diaza‑spiro[4.5]decane Pharmacophore

The 8‑amino‑2‑azaspiro[4.5]decan‑3‑one core is a direct precursor to the 3‑((hetero‑)aryl)‑8‑amino‑2‑oxo‑1,3‑diaza‑spiro[4.5]decane series claimed by Grünenthal GmbH for the treatment of pain [1]. Patent CA-3011176-A1 explicitly lists the 8‑amino‑2‑oxo‑1,3‑diaza‑spiro[4.5]decane substructure as the mandatory pharmacophoric element, while unsubstituted 2‑azaspiro[4.5]decan‑3‑one (gabapentin‑lactam) lacks the 8‑amino handle required for the key heteroaryl‑appended derivatives.

Pain research Nociceptin receptor Patent-protected scaffold

Physical Form Consistency: Crystalline Powder vs. Variable Hydrochloride Morphology

The TFA salt is consistently described as a powder , whereas the hydrochloride salt may appear as a powder or a crystalline solid with variable particle size . Uniform powder morphology facilitates accurate weighing and reproducible formulation in early‑stage drug discovery.

Powder handling Formulation consistency Salt morphology

8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid – Validated Application Scenarios for Procurement Decision‑Making


Medicinal Chemistry: Synthesis of 1,3‑Diaza‑spiro[4.5]decane‑2‑one Analgesic Candidates

The TFA salt serves as a direct starting material for constructing the 8‑amino‑2‑oxo‑1,3‑diaza‑spiro[4.5]decane core claimed in Grünenthal patent CA‑3011176‑A1 [1]. Its free amine can be acylated or alkylated without a separate neutralisation step when the trifluoroacetate counterion is displaced under basic coupling conditions. Because the unsubstituted lactam cannot provide the 8‑amino handle, researchers targeting nociceptin‑receptor ligands must procure this specific building block to stay within the patented chemical space.

Building‑Block Libraries for Automated High‑Throughput Chemistry

The non‑hygroscopic powder form and room‑temperature storage [1] make the TFA salt suitable for inclusion in solid‑dispensing automation platforms. The higher nominal purity (97–98 %) relative to the hydrochloride salt reduces the need for pre‑weighing purification, increasing the efficiency of parallel synthesis campaigns.

Peptide and Peptidomimetic Conjugation via the 8‑Amino Handle

The primary amine at position 8 allows direct coupling to carboxylic acid‑terminated peptides or peptidomimetics. The TFA salt form is compatible with standard HBTU/HATU‑mediated couplings in DMF or NMP after a brief in‑situ neutralisation with DIPEA, a workflow well‑established for TFA‑amine building blocks [1].

Procurement for Contract Research Organisations (CROs) Focused on Pain and Neurology

CROs engaged in the Grünenthal pain‑program space or in analogous nociceptin‑receptor projects can stock this TFA salt as a key intermediate. Its defined purity and storage profile simplify batch‑to‑batch quality control, a critical factor when transferring synthetic procedures between different CRO sites [1].

Quote Request

Request a Quote for 8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.